Boranylidene(difluoro)phosphanium
Description
Its name suggests a cationic phosphorus-boron species with fluorine substituents, likely involving a boranylidene (B=) group bonded to a difluorophosphorus moiety.
Properties
CAS No. |
16089-15-9 |
|---|---|
Molecular Formula |
BF2HP+ |
Molecular Weight |
80.79 g/mol |
IUPAC Name |
boranylidene(difluoro)phosphanium |
InChI |
InChI=1S/BF2HP/c1-4(2)3/h1H/q+1 |
InChI Key |
SJIQLDKUVWYYCT-UHFFFAOYSA-N |
SMILES |
B=[P+](F)F |
Canonical SMILES |
B=[P+](F)F |
Synonyms |
P,P-Difluorophosphine-borane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Limitations :
- No data on boron-phosphorus cationic systems, bond lengths, stability, or reactivity.
- No experimental or computational studies comparing such species to analogous compounds (e.g., phosphonium cations, boron-phosphine adducts).
Recommendations for Further Research
To address this gap, consult specialized literature on:
Boron-Phosphorus Cations: Journals like Inorganic Chemistry or Dalton Transactions often publish studies on exotic cationic species.
Comparative Studies : Computational analyses (DFT, molecular dynamics) could compare bond strengths, charge distribution, and stability between boranylidene-phosphanium and analogs like phosphonium salts or borane-phosphine adducts .
Synthetic Routes : Investigate methods for stabilizing boron-phosphorus cations, such as using bulky ligands or low-temperature matrices.
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